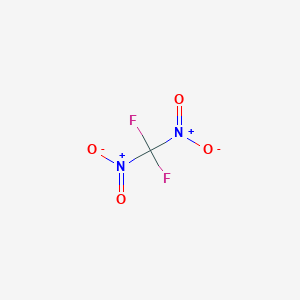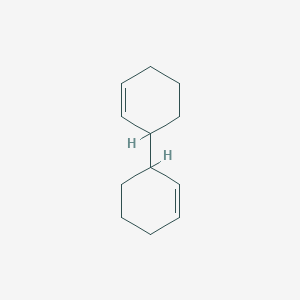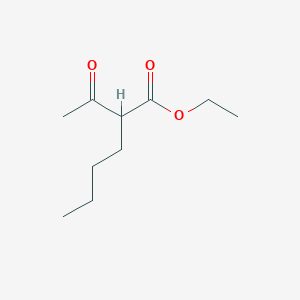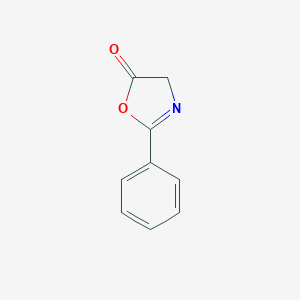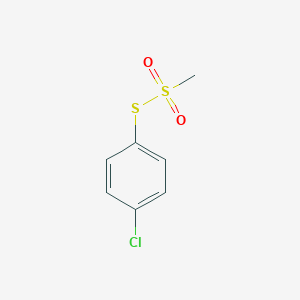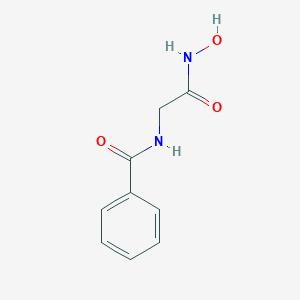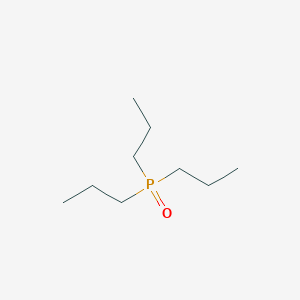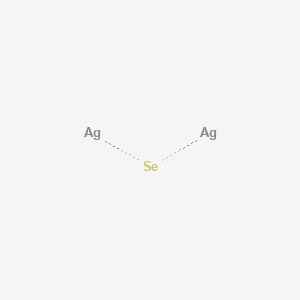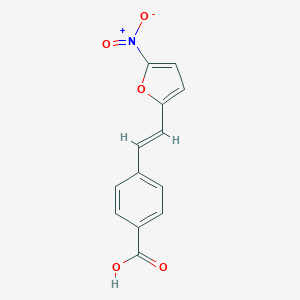
beta-(5-Nitro-2-furyl)-p-carboxystyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(5-Nitro-2-furyl)-p-carboxystyrene, also known as BNCS, is a synthetic compound that has been widely used in scientific research due to its unique properties. BNCS has been studied for its ability to selectively bind to DNA and RNA, as well as its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of beta-(5-Nitro-2-furyl)-p-carboxystyrene involves its ability to selectively bind to DNA and RNA. beta-(5-Nitro-2-furyl)-p-carboxystyrene forms covalent adducts with DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to induce apoptosis, a type of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can induce DNA damage and cell death in cancer cells. In vivo studies have shown that beta-(5-Nitro-2-furyl)-p-carboxystyrene can inhibit tumor growth and improve survival in animal models of cancer. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using beta-(5-Nitro-2-furyl)-p-carboxystyrene in lab experiments is its ability to selectively bind to DNA and RNA. This makes it a useful tool for studying the role of DNA and RNA in various biological processes. However, one limitation of using beta-(5-Nitro-2-furyl)-p-carboxystyrene is its potential toxicity. beta-(5-Nitro-2-furyl)-p-carboxystyrene has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for further research on beta-(5-Nitro-2-furyl)-p-carboxystyrene. One area of research is the development of new synthesis methods to produce beta-(5-Nitro-2-furyl)-p-carboxystyrene with improved properties. Another area of research is the optimization of beta-(5-Nitro-2-furyl)-p-carboxystyrene for use in photodynamic therapy and other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of beta-(5-Nitro-2-furyl)-p-carboxystyrene and its potential for use in other areas of research, such as gene therapy and drug delivery.
Métodos De Síntesis
Beta-(5-Nitro-2-furyl)-p-carboxystyrene can be synthesized by the reaction of 5-nitro-2-furaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then reacted with acetic anhydride to form beta-(5-Nitro-2-furyl)-p-carboxystyrene. This synthesis method has been optimized to produce high yields of beta-(5-Nitro-2-furyl)-p-carboxystyrene with high purity.
Aplicaciones Científicas De Investigación
Beta-(5-Nitro-2-furyl)-p-carboxystyrene has been extensively studied for its potential use in cancer therapy. It has been shown to selectively bind to DNA and RNA, leading to DNA damage and cell death. beta-(5-Nitro-2-furyl)-p-carboxystyrene has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propiedades
Número CAS |
1534-38-9 |
|---|---|
Nombre del producto |
beta-(5-Nitro-2-furyl)-p-carboxystyrene |
Fórmula molecular |
C13H9NO5 |
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18/h1-8H,(H,15,16)/b6-3+ |
Clave InChI |
NWSQQZAVPSDJIB-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Números CAS relacionados |
54992-23-3 (hydrochloride salt) |
Sinónimos |
eta-(5-nitro-2-furyl)-p-carboxystyrene nifurstyrenic acid nifurstyrenic acid, sodium salt NSA-Na sodium nifurstyrenate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



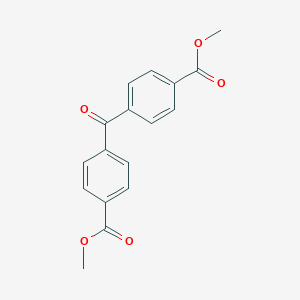
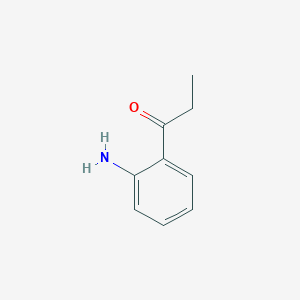
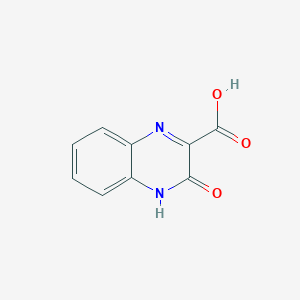
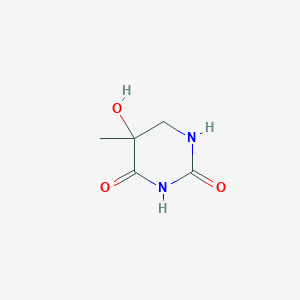
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
